molecular formula C15H12O3 B2393207 3-(3-Methoxyphenyl)-1-benzofuran-5-ol CAS No. 1573547-60-0

3-(3-Methoxyphenyl)-1-benzofuran-5-ol

Cat. No. B2393207
CAS RN: 1573547-60-0
M. Wt: 240.258
InChI Key: UUUCHCBUPKEECS-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1-benzofuran-5-ol, also known as MBF or 3-MeO-BF, is a synthetic compound that belongs to the class of benzofuran derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.

Scientific Research Applications

3-MeO-BF has been studied for its potential therapeutic applications in various fields. In neuroscience, it has been shown to act as a selective serotonin receptor agonist, which may have implications for the treatment of depression, anxiety, and other mood disorders. In pharmacology, it has been shown to have analgesic and anti-inflammatory properties, which may have implications for the treatment of pain and inflammation. In medicinal chemistry, it has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 3-MeO-BF is not fully understood, but it is believed to act as a selective serotonin receptor agonist. Specifically, it has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It may also interact with other receptors, such as the opioid receptors, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-MeO-BF are complex and depend on the dose, route of administration, and individual factors. In general, it has been shown to have a range of effects on the central nervous system, including modulation of serotonin and dopamine levels, changes in neuronal activity, and alterations in gene expression. It may also have effects on other systems, such as the immune system and the cardiovascular system.

Advantages and Limitations for Lab Experiments

One advantage of using 3-MeO-BF in lab experiments is its specificity for serotonin receptors, which allows for more targeted investigations of the role of serotonin in various physiological and pathological processes. Additionally, its synthetic nature allows for precise control over the dose and purity of the compound. However, there are also limitations to its use, such as potential toxicity and off-target effects, which must be carefully considered in experimental design.

Future Directions

There are many potential future directions for research on 3-MeO-BF. One area of interest is the development of novel drugs based on its structure, which may have improved efficacy and safety profiles. Another area of interest is the investigation of its effects on various physiological and pathological processes, such as pain, inflammation, and mood disorders. Additionally, there is a need for further studies on its pharmacokinetics and toxicity, which may inform its potential clinical applications.

Synthesis Methods

The synthesis of 3-MeO-BF involves the condensation reaction of 3-methoxyphenylacetic acid with salicylaldehyde, followed by cyclization in the presence of a strong acid catalyst. The final product is obtained after purification using column chromatography. The synthesis method has been optimized to yield high purity and high yield of 3-MeO-BF.

properties

IUPAC Name

3-(3-methoxyphenyl)-1-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-17-12-4-2-3-10(7-12)14-9-18-15-6-5-11(16)8-13(14)15/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUCHCBUPKEECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=COC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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